molecular formula C18H36 B077970 (1-Propylnonyl)cyclohexane CAS No. 13151-84-3

(1-Propylnonyl)cyclohexane

Cat. No. B077970
CAS RN: 13151-84-3
M. Wt: 252.5 g/mol
InChI Key: CZCIELPMZUTELM-UHFFFAOYSA-N
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Description

(1-Propylnonyl)cyclohexane, also known as PNC, is a cyclic hydrocarbon that has been studied extensively in recent years due to its potential applications in various scientific fields. PNC has been found to possess unique biochemical and physiological properties that make it a promising candidate for further research.

Mechanism Of Action

The mechanism of action of (1-Propylnonyl)cyclohexane is not fully understood, but it is believed to involve the modulation of various signaling pathways in the body. (1-Propylnonyl)cyclohexane has been found to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and to activate the production of anti-inflammatory cytokines, such as IL-10.

Biochemical And Physiological Effects

(1-Propylnonyl)cyclohexane has been found to possess a range of biochemical and physiological effects, including anti-inflammatory, analgesic, and antioxidant properties. (1-Propylnonyl)cyclohexane has also been found to modulate the activity of various enzymes, such as cyclooxygenase and lipoxygenase, which are involved in the production of inflammatory mediators.

Advantages And Limitations For Lab Experiments

One of the main advantages of using (1-Propylnonyl)cyclohexane in lab experiments is its relatively low toxicity and high solubility in organic solvents. However, (1-Propylnonyl)cyclohexane is also highly reactive and can be difficult to handle, which can limit its use in certain types of experiments.

Future Directions

There are several potential future directions for research on (1-Propylnonyl)cyclohexane. One area of interest is the development of new synthetic methods for (1-Propylnonyl)cyclohexane and related compounds. Another area of interest is the investigation of the potential therapeutic applications of (1-Propylnonyl)cyclohexane, particularly in the treatment of inflammatory and pain-related disorders. Additionally, further research is needed to elucidate the mechanism of action of (1-Propylnonyl)cyclohexane and to better understand its biochemical and physiological effects.

Synthesis Methods

There are several methods for synthesizing (1-Propylnonyl)cyclohexane, including the catalytic hydrogenation of cyclohexene and the alkylation of cyclohexanone with 1-bromopropane. The most commonly used method involves the reaction of cyclohexene with 1-bromopropane in the presence of a Lewis acid catalyst.

Scientific Research Applications

(1-Propylnonyl)cyclohexane has been studied extensively for its potential applications in the fields of organic chemistry, materials science, and pharmacology. In organic chemistry, (1-Propylnonyl)cyclohexane has been used as a building block for the synthesis of various compounds, including chiral ligands and polymers. In materials science, (1-Propylnonyl)cyclohexane has been used as a template for the synthesis of mesoporous materials. In pharmacology, (1-Propylnonyl)cyclohexane has been found to possess anti-inflammatory and analgesic properties.

properties

CAS RN

13151-84-3

Product Name

(1-Propylnonyl)cyclohexane

Molecular Formula

C18H36

Molecular Weight

252.5 g/mol

IUPAC Name

dodecan-4-ylcyclohexane

InChI

InChI=1S/C18H36/c1-3-5-6-7-8-10-14-17(13-4-2)18-15-11-9-12-16-18/h17-18H,3-16H2,1-2H3

InChI Key

CZCIELPMZUTELM-UHFFFAOYSA-N

SMILES

CCCCCCCCC(CCC)C1CCCCC1

Canonical SMILES

CCCCCCCCC(CCC)C1CCCCC1

synonyms

(1-Propylnonyl)cyclohexane

Origin of Product

United States

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